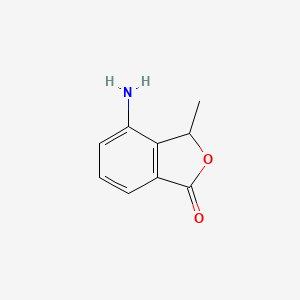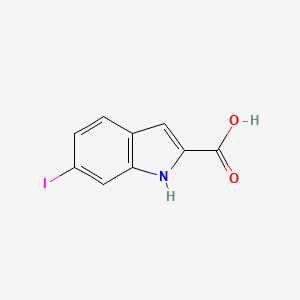
6-iodo-1H-indole-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-1H-indole-2-carboxylic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years .
Synthesis Analysis
Indole derivatives are synthesized using various methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1H-Indole-2-carboxylic acid, which has a molecular weight of 161.1574 . The structure of indole derivatives can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The condensation reaction of 34 with tyramine was correspondingly productive, affording 35 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are similar to those of 1H-Indole-2-carboxylic acid . The latter has a molecular weight of 161.16 g/mol .Applications De Recherche Scientifique
Synthesis and Properties
6-Iodo-1H-indole-2-carboxylic acid is a compound of interest in chemical synthesis. For instance, Marchelli, Hutzinger, and Heacock (1969) described the synthesis of hydroxyindole-3-carboxylic acids, which are closely related to indole-2-carboxylic acid derivatives. They highlighted the significance of these compounds in biology and medicine, emphasizing their importance in plant and animal metabolism (Marchelli et al., 1969).
Biological Activity
The biological activity of indole-2-carboxylic acid derivatives, which are structurally similar to this compound, has been a focus due to their therapeutic potential. Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and evaluated their antibacterial and antifungal activities. These compounds showed significant antibacterial and moderate antifungal activities, suggesting their potential in developing new therapeutic agents (Raju et al., 2015).
Practical Synthesis for Large Scale Production
Gallou et al. (2004) developed a practical synthesis method for 2-aryl-indole-6-carboxylic acids, which is efficient, cost-effective, and suitable for large-scale production. This synthesis method could potentially be applicable or adaptable for the synthesis of this compound derivatives (Gallou et al., 2004).
Oxidation Chemistry
The oxidation chemistry of indole-2-carboxylic acid, closely related to this compound, has been studied by Goyal and Sangal (2005). They investigated the products formed during electrooxidation, providing insights into the redox mechanism of these compounds in neutral aqueous medium (Goyal & Sangal, 2005).
Synthesis of Key Intermediates
Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV. This research underlines the importance of such indole derivatives in the development of inhibitors for significant medical targets like HIV (Mayes et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 6-Iodo-1H-Indole-2-Carboxylic Acid is HIV-1 integrase , a key enzyme in the viral life cycle . This enzyme plays a crucial role in the integration of the viral DNA into the host genome, making it an important antiviral target .
Mode of Action
This compound inhibits the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate with two Mg2+ ions within the active site of integrase . This interaction effectively inhibits the enzyme’s function, thereby impairing the viral replication process .
Biochemical Pathways
It is known that the compound interferes with the viral life cycle by inhibiting the action of hiv-1 integrase . This disruption prevents the integration of the viral DNA into the host genome, effectively halting the replication of the virus .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties
Result of Action
The inhibition of HIV-1 integrase by this compound results in the impairment of the viral replication process . By preventing the integration of the viral DNA into the host genome, the compound effectively halts the replication of the virus . This can lead to a decrease in viral load and potentially slow the progression of HIV infection .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The indole nucleus of 6-Iodo-1H-indole-2-carboxylic Acid has been found to bind with high affinity to multiple receptors, making it useful in developing new derivatives . It has been observed to chelate with two Mg 2+ ions within the active site of integrase .
Cellular Effects
This compound has been found to inhibit the strand transfer of integrase . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its indole nucleus chelating with two Mg 2+ ions within the active site of integrase . This interaction can lead to changes in gene expression and enzyme inhibition or activation .
Propriétés
IUPAC Name |
6-iodo-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSYKFHQMUBJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
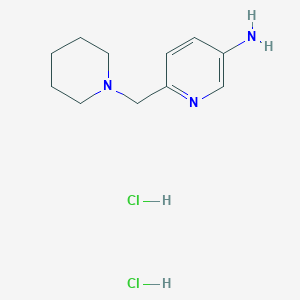
![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2848433.png)
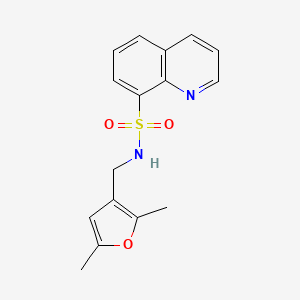
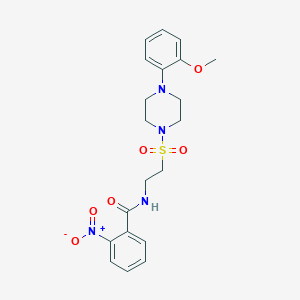
![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)
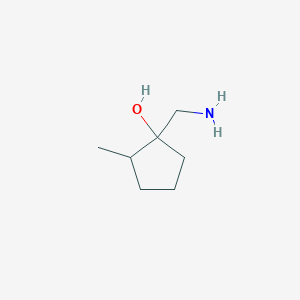
![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2848441.png)
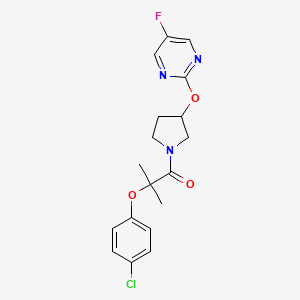
![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)
![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2848451.png)
